molecular formula C9H5Cl2NO B11888802 2,3-Dichloroquinolin-8-ol CAS No. 37396-44-4

2,3-Dichloroquinolin-8-ol

Cat. No.: B11888802
CAS No.: 37396-44-4
M. Wt: 214.04 g/mol
InChI Key: XDONNFGLKABZET-UHFFFAOYSA-N
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Description

2,3-Dichloroquinolin-8-ol is a chemical compound belonging to the quinoline family. It is characterized by the presence of two chlorine atoms at the 2nd and 3rd positions and a hydroxyl group at the 8th position on the quinoline ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloroquinolin-8-ol typically involves the chlorination of quinolin-8-ol. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the consistency and purity of the product. The final compound is then purified using techniques such as recrystallization or column chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloroquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The chlorine atoms at the 2nd and 3rd positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dichloroquinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in treating bacterial and fungal infections.

    Medicine: It is explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloroquinolin-8-ol involves its interaction with cellular components. It is believed to inhibit the growth of microorganisms by interfering with their DNA synthesis and repair mechanisms. The compound may also induce oxidative stress in cells, leading to cell death. Its exact molecular targets and pathways are still under investigation, but it is known to affect various enzymes and proteins involved in cellular metabolism.

Comparison with Similar Compounds

  • 5,7-Dichloroquinolin-8-ol
  • 5-Chloroquinolin-8-ol
  • 5,7-Diiodoquinolin-8-ol
  • 8-Hydroxyquinoline

Comparison: 2,3-Dichloroquinolin-8-ol is unique due to the specific positioning of chlorine atoms at the 2nd and 3rd positions, which imparts distinct chemical and biological properties. Compared to 5,7-Dichloroquinolin-8-ol, which has chlorine atoms at the 5th and 7th positions, this compound exhibits different reactivity and selectivity in chemical reactions. The presence of the hydroxyl group at the 8th position in all these compounds contributes to their antimicrobial activity, but the exact positioning of other substituents can significantly influence their overall efficacy and application.

Properties

CAS No.

37396-44-4

Molecular Formula

C9H5Cl2NO

Molecular Weight

214.04 g/mol

IUPAC Name

2,3-dichloroquinolin-8-ol

InChI

InChI=1S/C9H5Cl2NO/c10-6-4-5-2-1-3-7(13)8(5)12-9(6)11/h1-4,13H

InChI Key

XDONNFGLKABZET-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(N=C2C(=C1)O)Cl)Cl

Origin of Product

United States

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